2,3-dihydro-1H-indole-6-sulfonic acid
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Overview
Description
2,3-Dihydro-1H-indole-6-sulfonic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a sulfonic acid group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
2,3-Dihydro-1H-indole-6-sulfonic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives
Metabolic Pathways
Indoles are involved in the metabolism of tryptophan, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-6-sulfonic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfonic Acid Group: The sulfonation of the indole ring can be achieved using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the indole precursor is treated with sulfonating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
Scientific Research Applications
2,3-Dihydro-1H-indole-6-sulfonic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2,3-Dihydro-1H-indole-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRSKXDRZWSQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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